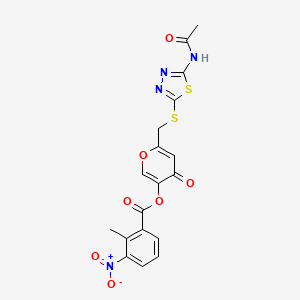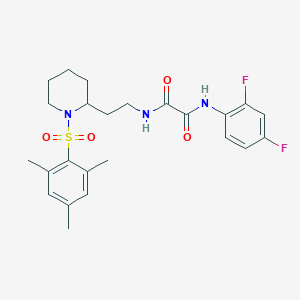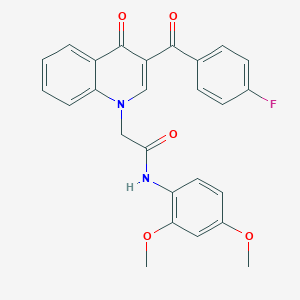
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition Activities and Structure-Activity Relationships
Compounds containing thiadiazoline and pyrazoline heterocycles exhibit inhibitory activities against nitric oxide synthase (NOS), which is crucial in understanding their potential therapeutic applications. Specifically, thiadiazolines show preferential inhibition towards the neuronal isoform of NOS, with one compound demonstrating significant inhibition potency. The structure-activity relationship analysis provides insights into the molecular features contributing to their inhibitory effects, highlighting the potential of these compounds in designing inhibitors targeting NOS isoforms (Arias et al., 2018).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity. The study on these complexes reveals the impact of hydrogen bonding on self-assembly processes and their antioxidant properties. This research underscores the potential use of such compounds in developing antioxidant agents, which are vital in combating oxidative stress-related diseases (Chkirate et al., 2019).
Anticancer Activity
Another aspect of these compounds' applications is their anti-lung cancer activity. Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, showing promising anticancer activity at low concentrations. This research highlights the therapeutic potential of these compounds in cancer treatment, offering a foundation for further development of anticancer drugs (Hammam et al., 2005).
Antimicrobial and Anti-inflammatory Activities
The synthesis and assessment of acetamido pyrrolyl azoles have shown promising antimicrobial and anti-inflammatory activities. Notably, specific compounds within this class exhibit significant antibacterial and antifungal properties, along with potential anti-inflammatory activity. These findings indicate the versatility of such compounds in addressing a range of health issues, from infections to inflammation-related conditions (Sowmya et al., 2017).
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDYEZJIWRLDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2771134.png)
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)


![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)
![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)
![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)
![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)


![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2771155.png)
